molecular formula C10H8F3N3 B1603329 3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine CAS No. 63875-04-7

3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine

Cat. No. B1603329
CAS RN: 63875-04-7
M. Wt: 227.19 g/mol
InChI Key: MLRRKLJMOLPNFE-UHFFFAOYSA-N
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Description

“3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, attached to a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The molecule also contains a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms, and a methyl group, which consists of one carbon atom bonded to three hydrogen atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine has been described . Another example is the preparation of (trifluoromethyl)pyridyllithiums, via metalation reaction .


Molecular Structure Analysis

The molecular structure of “3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine” can be inferred from its name. It contains an imidazole ring and a pyridine ring, which are both aromatic and planar. The imidazole ring is substituted at the 2-position with the pyridine ring, and at the 1-position with a methyl group. The imidazole ring is also substituted at the 4-position with a trifluoromethyl group .

properties

IUPAC Name

3-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3/c1-16-6-8(10(11,12)13)15-9(16)7-3-2-4-14-5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRRKLJMOLPNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2=CN=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00628182
Record name 3-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine

CAS RN

63875-04-7
Record name 3-[1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00628182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
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3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
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3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
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3-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)pyridine
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